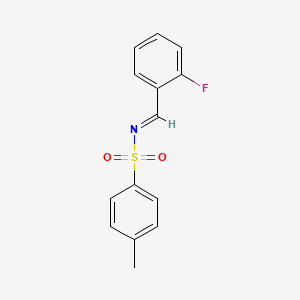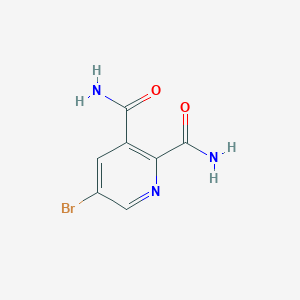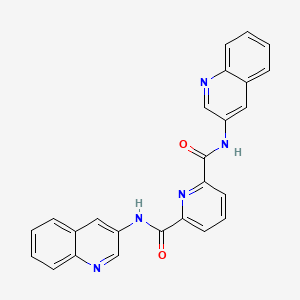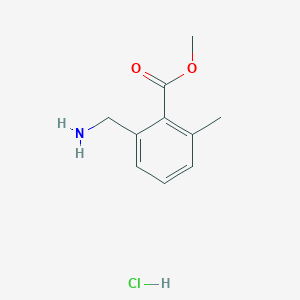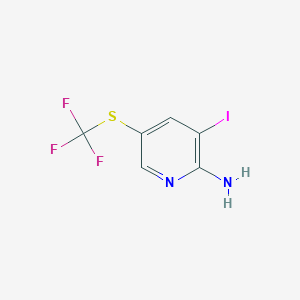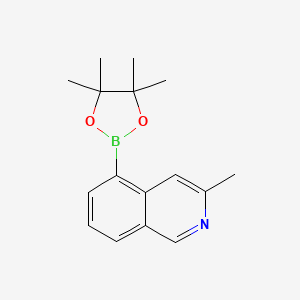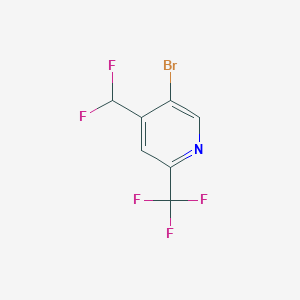
5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine: is a halogenated pyridine derivative This compound is characterized by the presence of bromine, difluoromethyl, and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine typically involves halogenation and fluorination reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and safety .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of halogen and fluorinated groups.
Oxidation and Reduction: It may participate in oxidation and reduction reactions, altering the oxidation state of the bromine or nitrogen atoms.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The reactions typically yield various substituted pyridine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: The compound’s halogenated and fluorinated groups may enhance its biological activity, making it a candidate for drug discovery and development. It can be used to design molecules with improved pharmacokinetic properties, such as increased metabolic stability and bioavailability .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties may contribute to the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen and fluorine atoms can influence the compound’s binding affinity and selectivity, affecting its overall efficacy .
Comparison with Similar Compounds
- 5-Bromo-4-(difluoromethyl)picolinic acid
- 5-Bromo-4-(difluoromethyl)-1,3-thiazole
- 5-Bromo-4,7-difluorobenzo[b]thiophene
Comparison: Compared to these similar compounds, 5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups on the pyridine ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H3BrF5N |
|---|---|
Molecular Weight |
276.00 g/mol |
IUPAC Name |
5-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3BrF5N/c8-4-2-14-5(7(11,12)13)1-3(4)6(9)10/h1-2,6H |
InChI Key |
PIOQFWISDIWZMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


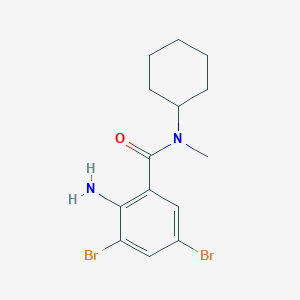
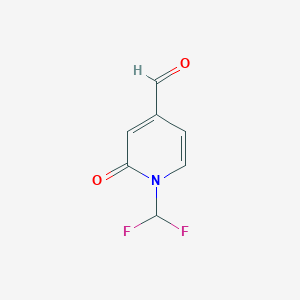

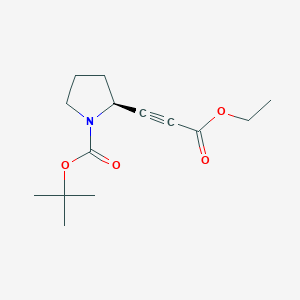
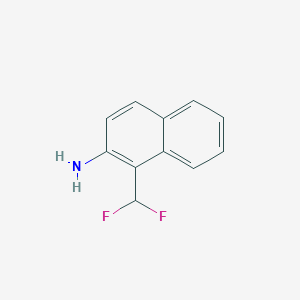
![2-Chloro-6,7-dimethoxybenzo[d]thiazole](/img/structure/B13658915.png)
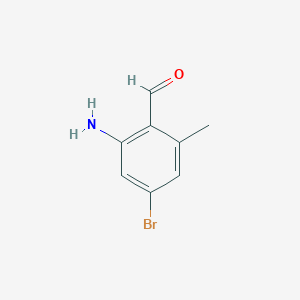
![2-(Trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13658922.png)
